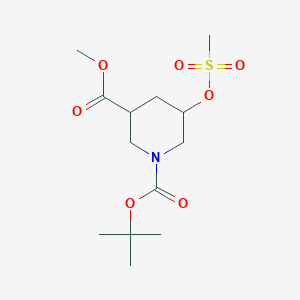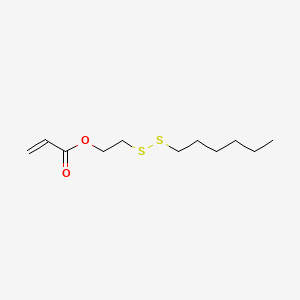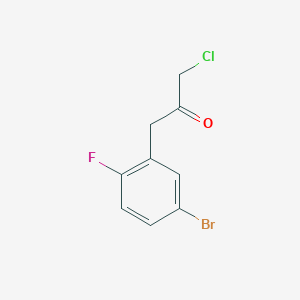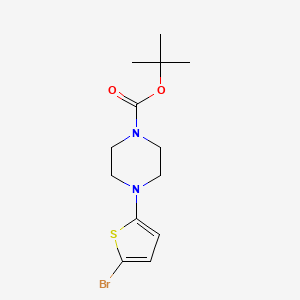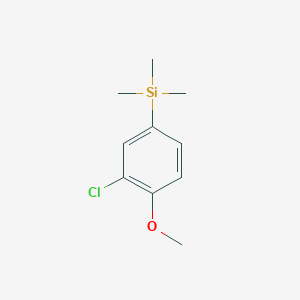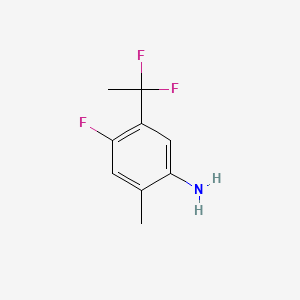
5-(1,1-Difluoroethyl)-4-fluoro-2-methylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1,1-Difluoroethyl)-4-fluoro-2-methylaniline is an organic compound that features a difluoroethyl group, a fluoro group, and a methylaniline structure
准备方法
Synthetic Routes and Reaction Conditions
One common method is the nickel-catalyzed 1,1-difluoroethylation of arylboronic acids using 1,1-difluoroethyl chloride (CH3CF2Cl) as the difluoroalkylating reagent . The reaction conditions often include the use of a nickel catalyst, a ligand such as 2,2’-bipyridine, and a base like potassium carbonate in a suitable solvent such as dimethoxyethane at elevated temperatures .
Industrial Production Methods
Industrial production of 5-(1,1-Difluoroethyl)-4-fluoro-2-methylaniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
化学反应分析
Types of Reactions
5-(1,1-Difluoroethyl)-4-fluoro-2-methylaniline can undergo various chemical reactions, including:
Substitution Reactions: The aromatic ring can participate in electrophilic and nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different products.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic conditions.
Nucleophilic Substitution: Strong nucleophiles like alkoxides or amines can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution may yield halogenated or nitrated derivatives, while reduction may produce amines or alcohols.
科学研究应用
5-(1,1-Difluoroethyl)-4-fluoro-2-methylaniline has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific enzymes or receptors.
Biological Studies: The compound can be used as a probe to study biological processes and interactions at the molecular level.
作用机制
The mechanism of action of 5-(1,1-Difluoroethyl)-4-fluoro-2-methylaniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions .
相似化合物的比较
Similar Compounds
1,1-Difluoroethylated Aromatics: Compounds like 1,1-difluoroethylbenzene share similar structural features and chemical properties.
Fluorinated Anilines: Compounds such as 4-fluoroaniline and 2,6-difluoroaniline are structurally related and exhibit similar reactivity.
Uniqueness
The presence of these groups can enhance the compound’s stability, reactivity, and interactions with biological targets .
属性
分子式 |
C9H10F3N |
|---|---|
分子量 |
189.18 g/mol |
IUPAC 名称 |
5-(1,1-difluoroethyl)-4-fluoro-2-methylaniline |
InChI |
InChI=1S/C9H10F3N/c1-5-3-7(10)6(4-8(5)13)9(2,11)12/h3-4H,13H2,1-2H3 |
InChI 键 |
QZLQIDKLFCNRCG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1N)C(C)(F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



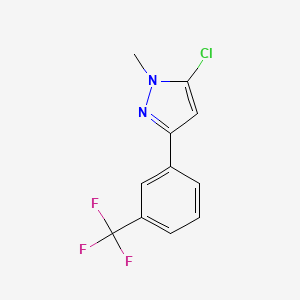
![2-Methyl-5-[3-(trifluoromethyl)phenyl]oxazole](/img/structure/B15335219.png)
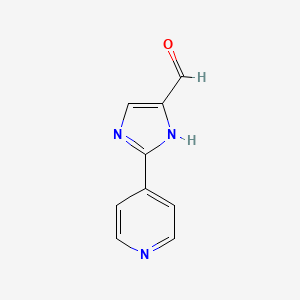
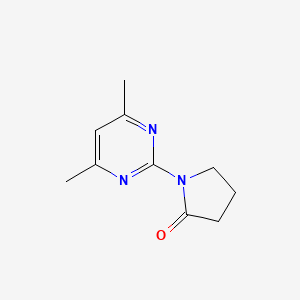

![(R)-2-[(S)-2-Aminopropanamido]propanoic Acid Hydrochloride](/img/structure/B15335231.png)
